Home > Products > Building Blocks P3411 > Thomsen-friedenreich antigen
Thomsen-friedenreich antigen - 3554-90-3

Thomsen-friedenreich antigen

Catalog Number: EVT-317345
CAS Number: 3554-90-3
Molecular Formula: C₁₄H₂₅NO₁₁
Molecular Weight: 383.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Nanotechnology and Biomaterials: The TF antigen's ability to bind to lectins like galectin-3 has sparked interest in its incorporation into nanomaterials and biomaterials. [] TF antigen-functionalized nanoparticles could be developed for targeted drug delivery, biosensing, or tissue engineering applications.
  • Compound Description: Sialyl Lewis A (SLeA) is a tetrasaccharide carbohydrate that plays a role in cell-cell adhesion. It is known to mediate the adhesion between tumor cells and the endothelium. []

Sialyl Lewis X

  • Compound Description: Sialyl Lewis X (SLeX) is another tetrasaccharide carbohydrate similar in structure and function to SLeA. It also plays a role in cell-cell adhesion, particularly in the context of tumor cell interactions with the endothelium. []
  • Relevance: Similar to the Thomsen-Friedenreich antigen, Sialyl Lewis X is involved in mediating tumor cell adhesion. [] Both molecules are being investigated as potential targets for cancer therapy.

Lewis Y

  • Compound Description: Lewis Y (LeY) is a carbohydrate antigen found on the surface of cells. It is a type of blood group antigen and has been implicated in cell adhesion processes. []

Galβ1-3GalNAcα

  • Compound Description: Galβ1-3GalNAcα is a disaccharide and the minimal structural motif of the Thomsen-Friedenreich antigen (TF-antigen). It is also known as the T-antigen. This disaccharide is the key epitope recognized by antibodies and lectins that bind to TF-antigen. [, ]
  • Relevance: Galβ1-3GalNAcα is the core structure of the Thomsen-Friedenreich antigen. [, ] It is the specific disaccharide recognized by antibodies and lectins targeting the Thomsen-Friedenreich antigen.

Phenyl-β-D-galactoside

  • Compound Description: Phenyl-β-D-galactoside is a synthetic compound that structurally resembles the galactose moiety of the Thomsen-Friedenreich antigen. []
  • Relevance: Phenyl-β-D-galactoside specifically inhibits the binding of a monoclonal anti-T antibody to its target, highlighting the importance of the galactose moiety in Thomsen-Friedenreich antigen recognition. [] This suggests a structural similarity between the Thomsen-Friedenreich antigen and phenyl-β-D-galactoside.

Lactulosyl-L-Leucine

  • Compound Description: Lactulosyl-L-leucine is a synthetic T-antigen antagonist that targets galectin-3. This compound mimics the Thomsen-Friedenreich antigen (T-antigen) and competes for binding with galectin-3. []
  • Relevance: Lactulosyl-L-leucine inhibits the adhesion of MDA-MB-435 human breast carcinoma cells by interfering with Thomsen-Friedenreich antigen-galectin-3 interactions. [] This suggests that the Thomsen-Friedenreich antigen is involved in cell adhesion processes mediated by galectin-3.
Source and Classification

The Thomsen-Friedenreich antigen is classified within the family of blood-group-related carbohydrate antigens. It is synthesized in the body through enzymatic processes involving glycosyltransferases and glycosidases, which modify precursor structures like the Tn antigen. The expression of this antigen is notably upregulated in malignant tissues, making it a target for cancer diagnostics and therapeutics .

Synthesis Analysis

The synthesis of the Thomsen-Friedenreich antigen has evolved significantly over the years. Recent methods utilize enzymatic approaches to achieve high yields. One notable synthesis method employs the glycosynthase BgaC/Glu233Gly, which uses GalNAc(α1-EG3-azide) as an acceptor substrate. This process allows for the formation of neo-glycoproteins that can present varying densities of the Thomsen-Friedenreich antigen on their surface.

Technical Details

  1. Enzymatic Synthesis: The use of glycosynthase facilitates the attachment of the sugar moiety to serine or threonine residues on proteins.
  2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition: This reaction is employed to couple alkynyl-functionalized bovine serum albumin with the synthesized Thomsen-Friedenreich antigen, allowing for controlled multivalency .
  3. Quantification: The number of glycan residues attached to proteins can be quantified using sodium dodecyl sulfate polyacrylamide gel electrophoresis and trinitrobenzene sulfonic acid assays.
Molecular Structure Analysis

The molecular structure of the Thomsen-Friedenreich antigen consists of a core disaccharide unit formed by galactose and N-acetylgalactosamine linked through a β1-3 bond. This structure is critical for its biological function and interaction with lectins such as galectin-3.

Structural Characteristics

  • Core Structure: Gal(β1-3)GalNAc(α1-O-Ser/Thr).
  • Glycosidic Bonds: The β1-3 linkage between galactose and N-acetylgalactosamine is essential for recognition by specific lectins.
  • Functionalization: The presence of hydroxyl groups allows for further modifications, enhancing its binding properties .
Chemical Reactions Analysis

The Thomsen-Friedenreich antigen participates in several chemical reactions, primarily involving glycosylation processes where it serves as a substrate for various glycosyltransferases.

Key Reactions

  1. Glycosylation: The conversion of the Tn antigen into the Thomsen-Friedenreich antigen involves multiple enzymatic steps mediated by specific transferases.
  2. Binding Interactions: The antigen interacts with galectin-1 and galectin-3, leading to cellular aggregation and influencing tumor progression.
  3. Inhibition Studies: Research has demonstrated that multivalent presentations of the Thomsen-Friedenreich antigen can inhibit galectin binding, providing insights into potential therapeutic applications .
Mechanism of Action

The mechanism of action for the Thomsen-Friedenreich antigen primarily revolves around its interactions with lectins, particularly galectin-3. When expressed on tumor cells, it facilitates cell-cell adhesion and promotes metastasis through aggregation.

Interaction Dynamics

  • Galectin Binding: The binding affinity between galectin-3 and the Thomsen-Friedenreich antigen is critical for tumor cell behavior.
  • Tumor Microenvironment: The presence of this antigen alters the tumor microenvironment, promoting immune evasion and enhancing metastatic potential.
  • Therapeutic Targeting: Understanding this mechanism allows for the development of targeted therapies aimed at disrupting these interactions .
Physical and Chemical Properties Analysis

The Thomsen-Friedenreich antigen exhibits distinct physical and chemical properties that influence its functionality.

Properties Overview

  • Molecular Weight: Varies depending on glycan density; typically ranges from 500 to 10,000 Daltons depending on modifications.
  • Solubility: Highly soluble in aqueous solutions due to its carbohydrate nature.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature; generally stable under physiological conditions .
Applications

The Thomsen-Friedenreich antigen has numerous applications in biomedical research and clinical settings.

Scientific Applications

  1. Cancer Diagnostics: Its expression profile serves as a biomarker for various cancers, aiding in early detection and prognosis.
  2. Therapeutic Development: Targeting this antigen offers potential avenues for immunotherapy, including vaccine development against tumors expressing high levels of this carbohydrate.
  3. Research Tool: Used in studies investigating cell adhesion mechanisms and tumor biology due to its role in mediating interactions between cancer cells and their environment .
Introduction to the Thomsen-Friedenreich Antigen

Historical Discovery and Nomenclature

The Thomsen-Friedenreich (TF) antigen, designated CD176 in cluster of differentiation nomenclature, represents a pivotal discovery in glycobiology. First described in 1927 by Otto Thomsen, the antigen manifested as a cryptic structure on human red blood cells exposed to bacterial enzymes, causing hemagglutination. This phenomenon, termed the Thomsen phenomenon, revealed the existence of previously hidden carbohydrate epitopes [1]. A decade later, Vilhelm Friedenreich expanded this work by identifying the same antigen as a pan-carcinoma marker, establishing its association with malignant transformations. This dual discovery history cemented the eponymous designation Thomsen-Friedenreich antigen [5] [9]. Initially classified as a blood group antigen, contemporary research recognizes TF antigen as an oncofetal antigen—minimally expressed in healthy adult tissues but prominently exposed in approximately 90% of human carcinomas [1] [5]. Its re-emergence across epithelial cancers underscores its biological significance in tumor immunology and diagnostics.

Structural Definition: Galβ1-3GalNAcα-Ser/Thr Core 1 Disaccharide

The TF antigen is structurally defined as a disaccharide unit with the sequence β-D-galactopyranosyl-(1→3)-α-N-acetyl-D-galactosamine (Galβ1-3GalNAc). This core structure is α-linked to serine or threonine residues of proteins via the GalNAc moiety (Galβ1-3GalNAcα1-Ser/Thr), forming the foundational Core 1 structure in mucin-type O-glycosylation [1] [3] [8].

Key structural characteristics include:

  • Anomeric configuration: The Galβ1-3 linkage adopts a β-anomeric configuration, while the GalNAcα1-Ser/Thr linkage is α-anomeric.
  • Conformational rigidity: The glycosidic bond adopts a stable low-energy conformation, facilitating specific molecular recognitions.
  • Minimal epitope: The disaccharide itself constitutes the minimal functional epitope recognized by antibodies, lectins (e.g., jacalin, peanut agglutinin), and galectins [2] [6] [7].

Table 1: Key Glycan Antigens in O-Glycosylation Pathways

AntigenStructureRelationship to TF AntigenBiological Significance
TF AntigenGalβ1-3GalNAcα1-Ser/ThrCore 1 structureTumor-associated ligand for galectins
Tn AntigenGalNAcα1-Ser/ThrBiosynthetic precursor to TFImmature O-glycan; highly tumor-associated
Sialyl-TnNeu5Acα2-6GalNAcα1-Ser/ThrCompetes with TF formationMetastasis marker; poor prognosis indicator
Sialyl-TFNeu5Acα2-3Galβ1-3GalNAcα1-S/TMasked TF derivativeModulates cell adhesion and immune evasion

The TF antigen’s accessibility is sterically blocked in healthy tissues by additions like sialic acid (forming sialyl-TF) or fucose, but truncated O-glycosylation in cancer exposes it [5] [9].

Role in O-Linked Glycosylation Pathways

The TF antigen occupies a central position in the biosynthetic hierarchy of mucin-type O-glycans. Its formation is the critical first step in generating extended O-glycan structures:

  • Initiation: O-glycosylation begins with the attachment of GalNAc to Ser/Thr residues by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc Ts), forming the Tn antigen [3] [10].
  • Core 1 formation: The Tn antigen is converted to the TF antigen by Core 1 β1,3-galactosyltransferase (T-synthase), which transfers galactose from UDP-Gal to Tn [3] [5].
  • Competing pathways: The Tn antigen can alternatively be modified to:
  • Sialyl-Tn by ST6GalNAc-I sialyltransferase
  • Core 3 (GlcNAcβ1-3GalNAc) by Core 3 β1,3-N-acetylglucosaminyltransferase [10].
  • Elongation: The TF antigen serves as the scaffold for branched structures:
  • Core 2: Addition of GlcNAcβ1-6 to GalNAc by C2GnT
  • Core 4: Further elongation of Core 3
  • Terminal modifications: Addition of sialic acid, fucose, or sulfate groups [3] [10].

The fidelity of TF biosynthesis is stringently regulated by the Cosmc chaperone, which ensures proper folding and activity of T-synthase. Mutations or epigenetic silencing of Cosmc in cancers (e.g., colon, pancreatic) lead to Tn/sialyl-Tn accumulation and impaired TF synthesis [5] [9].

Table 2: Key Regulatory Factors in TF Antigen Biosynthesis

FactorFunctionImpact on TF Antigen Expression
T-synthaseCatalyzes Gal transfer to Tn antigenDirectly required for TF formation
CosmcChaperone for T-synthase foldingLoss reduces TF synthesis
Golgi pHOptimal T-synthase activity at pH 6.5–7.0Acidification reduces TF generation
ST3Gal-ISialyltransferase masking TF antigenDownregulation exposes TF
GALNTsInitiate O-glycosylation forming Tn antigenOverexpression increases TF precursors

Additionally, pH-dependent activity of T-synthase in the Golgi apparatus influences TF expression. Cancer cells often exhibit Golgi alkalinization, promoting TF exposure by enhancing T-synthase activity over sialyltransferases [5]. Aberrant TF expression is thus a hallmark of disrupted O-glycan homeostasis, serving as a biochemical sentinel of malignancy.

Properties

CAS Number

3554-90-3

Product Name

Thomsen-friedenreich antigen

IUPAC Name

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

Molecular Formula

C₁₄H₂₅NO₁₁

Molecular Weight

383.35 g/mol

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1

InChI Key

QCQYVCMYGCHVMR-AAZUGDAUSA-N

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

2-acetamido-2-deoxy-3-O-(beta--galactopyranosyl)-D-galactose
2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-beta-D-galactopyranose
beta-D-Gal(1-3)alpha-D-GalNAc
beta-D-galactosyl(1-3)-N-acetyl-D-galactosamine
beta-galactosyl(1-3)-N-acetylgalactosamine
erythrocyte T antigen
Gal(beta-3)GalNAc
Gal(beta1-3)GalNAc
Gal-GalNAc
galactose beta1-3-nacetyl-galactosamine alpha-O-Ser-Thr
Galbeta(1-3)GalNAc
T antigen, mucin-type
T antigen, mucin-type carbohydrate
T mucin-type carbohydrate antigen
T-antigen, erythrocyte
T-crypt antigen
TF-antigen
Thomsen-Friedenreich antigen

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.